Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate)
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Overview
Description
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) is a complex organic compound known for its unique chemical structure and properties. It is derived from ethylenediamine and 2-oxobornane-10-sulphonic acid, forming a compound with significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) typically involves the reaction of ethylenediamine with 2-oxobornane-10-sulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological activities. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazine 2-oxobornane-10-sulphonate
- Ammonium (±)-2-oxobornane-10-sulphonate
- Oxobornane-10-sulphonate derivatives
Uniqueness
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) is unique due to its specific combination of ethylenediamine and 2-oxobornane-10-sulphonic acid, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
23657-00-3 |
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Molecular Formula |
C22H42N2O8S2+2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-azaniumylethylazanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/2C10H16O4S.C2H8N2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;3-1-2-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);1-4H2/p+2 |
InChI Key |
KOEYBZDNEAELJW-UHFFFAOYSA-P |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C(C[NH3+])[NH3+] |
Origin of Product |
United States |
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